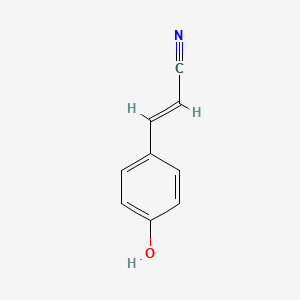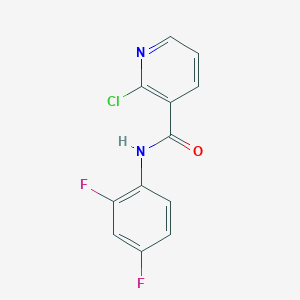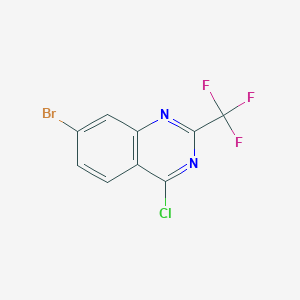
7-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
Overview
Description
Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have shown a wide range of biological activities. Although the specific compound 7-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is not directly mentioned in the provided papers, the related research gives insight into the general properties and synthesis of similar quinazoline derivatives. These compounds are often synthesized for their potential as inhibitors of various kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2), which are important targets in cancer therapy .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from substituted benzoic acids or their derivatives. For instance, one study describes the synthesis of a quinazoline derivative by first converting 4-chloro-2-nitrobenzoic acid to an intermediate 2-amino-4-chlorobenzamide, followed by further reactions to obtain the final compound . Another approach involves the acylation of aminoquinazoline with unsaturated acid chlorides or mixed anhydrides to introduce various substituents at the C-6 position . These methods highlight the versatility in synthesizing quinazoline derivatives, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of a morpholino quinazoline derivative was confirmed by IR and 1H NMR . Additionally, density functional theory (DFT) calculations and X-ray diffraction are used to elucidate and confirm the molecular structure, as seen in the study of a triazoloquinazolinone derivative . These techniques would be essential in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the quinazoline ring. For instance, a nucleophilic substitution reaction was used in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine . The reactivity of different halogens in quinazoline derivatives can also influence the selectivity of cross-coupling reactions, as demonstrated in the synthesis of polycarbo-substituted quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. The photophysical properties, such as electronic absorption and emission, can be studied using UV-vis and emission spectroscopy, which are complemented by DFT calculations . The introduction of halogens and other electron-withdrawing groups, such as the trifluoromethyl group, can significantly affect the electronic properties and reactivity of the quinazoline core. These properties are crucial for the biological activity of the compounds, as they can affect their interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Activity
Quinazoline derivatives, including those related to 7-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, have shown significant interest due to their potential biological activities. The synthesis processes often involve multiple steps, including bromination, reduction, condensation, and cyclization, to yield quinazoline derivatives with promising properties. For example, a derivative was prepared from nitrobenzene through a seven-step process, highlighting the complexity and the synthetic interest in these compounds due to their potential as anticoccidial drugs (Lan-ying, 2009).
Anticancer and EGFR Inhibition
Several quinazoline derivatives have been explored for their anticancer properties, particularly as EGFR inhibitors, which are targeted anticancer agents. The design and synthesis of 2,4,6-trisubstituted quinazolines as EGFR inhibitors were aimed at developing targeted anticancer agents, showing the potential of quinazoline derivatives in therapeutic applications (Allam et al., 2020).
Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant antimicrobial activity. For example, certain 2-pyridyl quinazoline derivatives showed potential as anti-tumor and anti-microbial agents, illustrating the broad spectrum of biological activities associated with quinazoline compounds (Eweas et al., 2021).
Photophysical and Chemical Properties
The study of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines highlights the interest in understanding the photophysical and electronic properties of quinazoline derivatives. These properties are crucial for developing materials with potential applications in electronics and photonics (Mphahlele et al., 2015).
Antitumor Alkaloid Analogs
The synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A, involving the coupling of 3-bromomethyl-2-chloro-4-trifluoromethylquinoline, demonstrates the role of quinazoline derivatives in mimicking natural alkaloid structures for potential antitumor applications (Golubev et al., 2010).
properties
IUPAC Name |
7-bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-1-2-5-6(3-4)15-8(9(12,13)14)16-7(5)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHNWRGQDDPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695411 | |
| Record name | 7-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887592-32-7 | |
| Record name | 7-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887592-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)
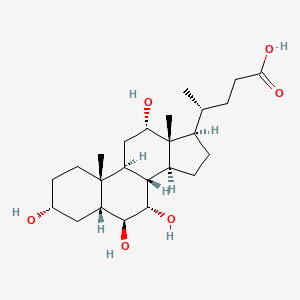
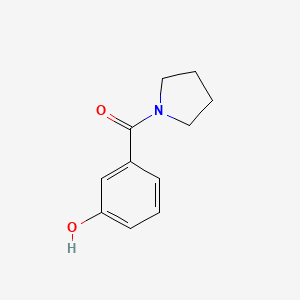
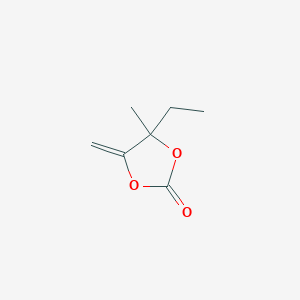
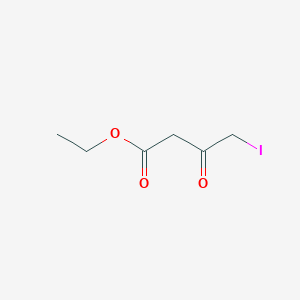
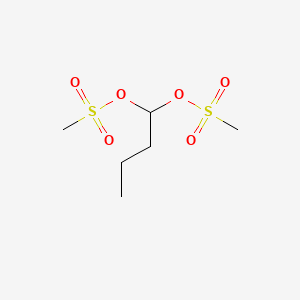
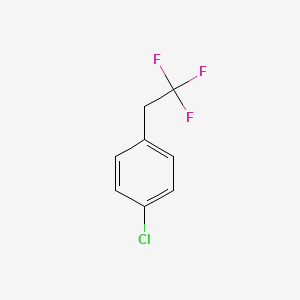
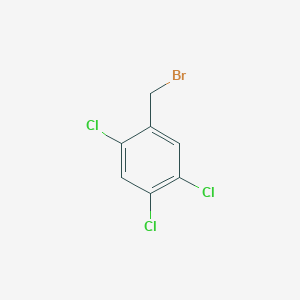
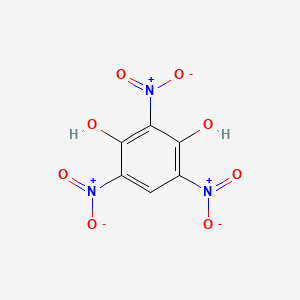
![2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid](/img/structure/B3031883.png)
